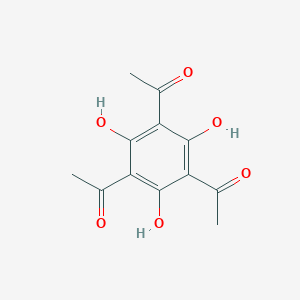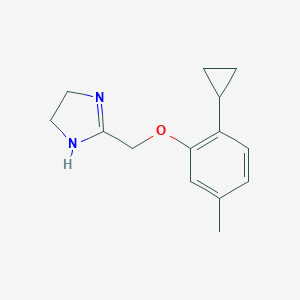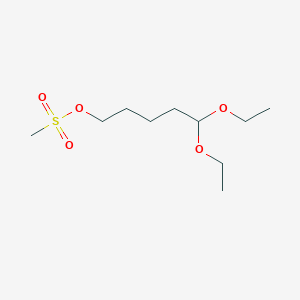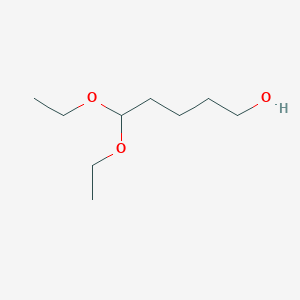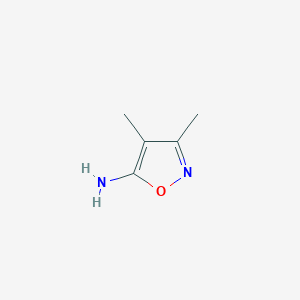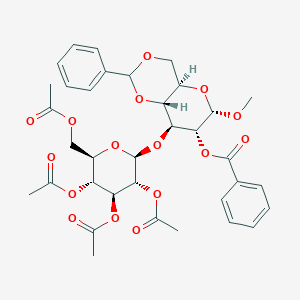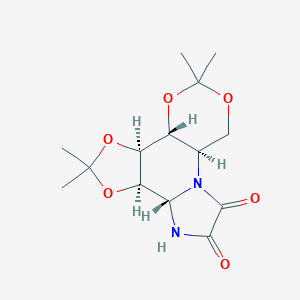
1-乙酰基-4-(4-羟基苯基)哌嗪
概述
描述
β-甘油磷酸二钠盐: 是一种用途广泛的化合物,广泛应用于细胞生物学、生物化学研究和代谢组学等各个研究领域。它被认为是一种内源性代谢物和丝氨酸-苏氨酸磷酸酶抑制剂。 该化合物广泛用于壳聚糖水凝胶制剂的药物递送研究,并作为细胞生长和重组蛋白生产的磷酸盐来源 .
科学研究应用
化学: : β-甘油磷酸二钠盐用作各种化学反应中的试剂,特别是那些涉及磷酸化和水解的反应。 它也用于制备可生物降解的水凝胶和其他先进材料 .
生物学: : 在细胞生物学中,该化合物作为基质矿化研究中的磷酸基团供体起着关键作用。 它加速血管平滑肌细胞的钙化,并在传递给成骨细胞时促进骨基质矿化 .
医学: : β-甘油磷酸二钠盐用于药物递送研究,特别是在壳聚糖水凝胶的制剂中。 它还用作细胞培养基中的磷酸盐来源,支持各种细胞类型的生长和分化 .
工业: : 在工业应用中,该化合物用于微弧氧化电解液中,以创建光催化涂层。 它也用于生产重组蛋白和其他生物技术产品 .
作用机制
β-甘油磷酸二钠盐主要通过其作为磷酸供体的作用发挥作用。它被碱性磷酸酶水解释放无机磷酸盐,然后用于各种生化过程。 该化合物还充当丝氨酸-苏氨酸磷酸酶抑制剂,调节特定磷酸酶的活性,并影响细胞信号通路 .
生化分析
Biochemical Properties
1-Acetyl-4-(4-hydroxyphenyl)piperazine is known to inhibit the synthesis and activity of nitric oxide . It binds to the N1 atom of the molecule, which is the site of nitrite ion, and prevents it from reacting with chloride ions
Cellular Effects
It is known to have antifungal properties
Molecular Mechanism
It is known to bind to the N1 atom of the molecule, inhibiting the synthesis and activity of nitric oxide
准备方法
合成路线和反应条件: : β-甘油磷酸二钠盐的合成涉及在氢氧化钠存在下甘油与磷酸的反应。反应通常在受控温度和pH条件下进行,以确保形成所需的β异构体。 然后通过结晶或其他分离技术纯化产品,以获得高纯度化合物 .
工业生产方法: : β-甘油磷酸二钠盐的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及使用工业级试剂和设备,以确保一致的质量和产量。 该产品通常经过严格的质量控制措施,以满足行业标准 .
化学反应分析
相似化合物的比较
类似化合物
甘油3-磷酸: 另一种甘油磷酸异构体,具有独特的生化特性和应用.
独特性: : β-甘油磷酸二钠盐由于其作为磷酸供体的高度生物活性和特异性而具有独特性。 它促进骨基质矿化和支持细胞生长的能力使其在生物医学研究和应用中特别有价值 .
属性
IUPAC Name |
1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10(15)13-6-8-14(9-7-13)11-2-4-12(16)5-3-11/h2-5,16H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVNLFCRZULMKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057804 | |
| Record name | 4-(4-Acetylpiperazin-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67914-60-7 | |
| Record name | 1-Acetyl-4-(4-hydroxyphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67914-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetyl-4-(4-hydroxyphenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067914607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Acetylpiperazin-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-acetyl-4-(4-hydroxyphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ACETYL-4-(4-HYDROXYPHENYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH9GD5K5NY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary synthetic route for producing 1-Acetyl-4-(4-hydroxyphenyl)piperazine and how does it compare to other methods?
A1: Several methods have been explored for synthesizing 1-Acetyl-4-(4-hydroxyphenyl)piperazine. One approach utilizes piperazine hexahydrate and p-chloronitrobenzene as starting materials []. This method has shown promising results with yields exceeding those of previously reported routes, suggesting its potential for commercial production []. Another process involves a three-step synthesis starting from bis-(2-chloroethyl)amine hydrochloride and p-aminophenol. This method proceeds through chlorination, cyclization, and acylation reactions, ultimately yielding the target compound with a yield of 37.5% []. This process is considered advantageous due to its simplicity and cost-effectiveness []. An alternative strategy employs diethanolamine and 4-aminoanisole as starting materials, involving bromination-cyclization in a one-pot procedure followed by demethylation and acetylation. This particular method provides an overall yield of 26.4% [].
Q2: How is 1-Acetyl-4-(4-hydroxyphenyl)piperazine used in the synthesis of ketoconazole?
A2: 1-Acetyl-4-(4-hydroxyphenyl)piperazine serves as the side chain moiety in ketoconazole. In the final step of ketoconazole synthesis, it reacts with a suitably activated ketoconazole precursor. For example, a method utilizing phase-transfer catalysis involves reacting 1-Acetyl-4-(4-hydroxyphenyl)piperazine with the methanesulfonyl ester of (2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol []. This condensation reaction results in the formation of ketoconazole [].
Q3: Are there any computational chemistry studies on 1-Acetyl-4-(4-hydroxyphenyl)piperazine?
A3: Yes, spectroscopic studies, along with quantum chemical computations and molecular docking simulations, have been performed on 1-Acetyl-4-(4-hydroxyphenyl)piperazine []. While the specific details of these studies are not provided in the abstract, this highlights the application of computational techniques in understanding the properties and potential interactions of this compound [].
Q4: Has 1-Acetyl-4-(4-hydroxyphenyl)piperazine been investigated for activities beyond antifungal applications?
A4: Interestingly, 1-Acetyl-4-(4-hydroxyphenyl)piperazine has been explored in a study involving the bromodomain of the bromodomain adjacent to zinc finger domain protein 2B (BAZ2B) []. This suggests potential research interest in this compound beyond its established role in antifungal drug synthesis [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



